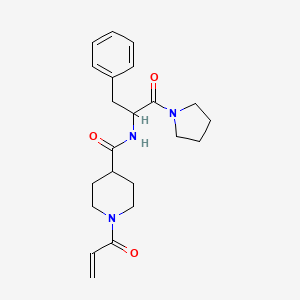

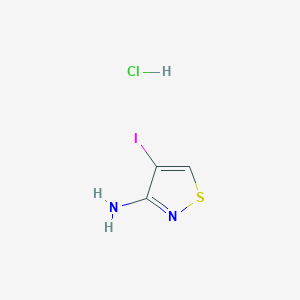

![molecular formula C17H14N2O B2809670 (2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939893-15-9](/img/structure/B2809670.png)

(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate”, there are studies on the use of 2-naphthylmethyl (NAP) ether in synthesis. For instance, a method for selective cleavage of 2-naphthylmethyl (NAP) ether using 10–20 molar excess of HF/pyridine in toluene has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Recognition

(2-naphthylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate and its derivatives are studied for their unique structural properties and molecular recognition capabilities. Investigations into constitutionally isomeric bis(naphthylmethyl)ammonium ions have revealed their propensity for self-assembly with crown ether derivatives to form [2]pseudorotaxanes. The strength and rate of complex formation depend on the composition of the secondary dialkylammonium ions and the crown ether hosts. The self-assembly process is influenced by the flexibility and nature of the crown ethers, highlighting the importance of structural compatibility in molecular recognition processes (Williams et al., 2004).

Chemical Synthesis and Protective Groups

The compound has relevance in chemical synthesis, particularly in the creation of protective groups. 2-Naphthylmethoxymethyl (NAPOM) was developed as a protective group for various hydroxy and mercapto groups, showcasing its versatility and mild introduction conditions. This compound stands out due to its compatibility with a wide range of solvents and its ability to be selectively removed in the presence of other protective groups, offering novel strategies in synthetic chemistry (Sato et al., 2015).

Advanced Materials and Electroplating

Research has also extended to the field of materials science, where derivatives of this compound have been utilized as levelers in electroplating. These levelers, when synthesized with different terminal functional groups, exhibit varied adsorption behaviors and inhibition strengths. In particular, the naphthylmethyl group has shown promise due to its effective interaction with copper, indicating potential applications in microvia filling and electroplating processes. This research sheds light on the structure-property relationship of levelers, paving the way for the design of new electroplating additives (Lee et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(naphthalen-2-ylmethyl)-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-19(12-14-7-9-18-10-8-14)13-15-5-6-16-3-1-2-4-17(16)11-15/h1-12H,13H2/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVQNTBGGQIOIC-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C[N+](=CC3=CC=NC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C/[N+](=C/C3=CC=NC=C3)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

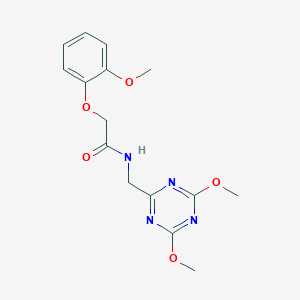

![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)

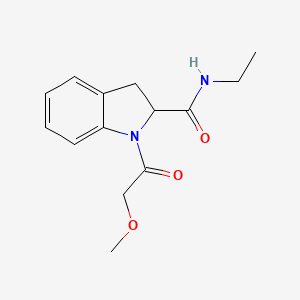

![ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2809596.png)

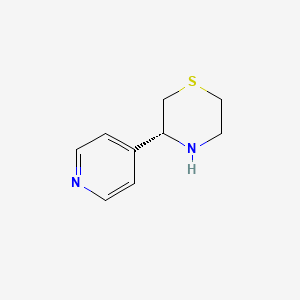

![2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2809597.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)

![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)

![4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2809604.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)